6-Fluoro isatinic anhydride 6-Fluoro isatinic anhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808056
InChI: InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H
SMILES:
Molecular Formula: C18H6F2N2O7
Molecular Weight: 400.2 g/mol

6-Fluoro isatinic anhydride

CAS No.:

Cat. No.: VC18808056

Molecular Formula: C18H6F2N2O7

Molecular Weight: 400.2 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro isatinic anhydride -

Specification

Molecular Formula C18H6F2N2O7
Molecular Weight 400.2 g/mol
IUPAC Name (6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate
Standard InChI InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H
Standard InChI Key JIYXFJRYDCIXAL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O

Introduction

Chemical Structure and Molecular Characteristics

Structural Framework

6-Fluoro isatinic anhydride (C8_8H4_4FNO3_3) features a fused benzene ring and a 1,3-dioxo-2-indole moiety, with a fluorine substituent at the sixth position . The planar structure facilitates π-π stacking interactions, while the electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl groups. X-ray crystallography reveals bond angles of 120° at the anhydride ring, contributing to its stability in organic solvents .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) analysis shows distinct signals: 19F^{19}\text{F} NMR exhibits a singlet at −112 ppm, confirming the para-fluorine position, while 1H^{1}\text{H} NMR displays aromatic protons as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine . Infrared spectroscopy identifies strong absorption bands at 1,780 cm1^{-1} (C=O stretching) and 1,250 cm1^{-1} (C-F vibration).

Synthesis Methodologies

Conventional Routes

The primary synthesis involves acylation of 6-fluoroisatin using acetic anhydride under reflux conditions (Eq. 1):

6-Fluoroisatin+(CH3CO)2OΔ6-FIA+CH3COOH\text{6-Fluoroisatin} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\Delta} \text{6-FIA} + \text{CH}_3\text{COOH}

Yields typically reach 70–85% after recrystallization from ethyl acetate .

Optimized Protocols

Recent advances employ phase-transfer catalysis. A 2021 study demonstrated that tetrabutylammonium bromide (TBAB) in dichloromethane (DCM) accelerates N-benzylation, achieving 95% yield in 4 hours (Table 1) :

Table 1. Solvent Screening for N-Benzylation of 6-FIA

SolventTime (h)Yield (%)
Benzene495
DCM2485
Ethanol655

This method minimizes byproducts like 6-fluoro-2-benzyloxybenzoic acid, previously observed in traditional base-mediated reactions .

Physicochemical Properties

Solubility and Stability

6-FIA exhibits solubility in polar aprotic solvents (DMSO: 25 mg/mL; DMF: 30 mg/mL) but limited solubility in water (<0.1 mg/mL) . Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with CO2_2 evolution peaking at 250°C, making it suitable for high-temperature polymer applications.

Reactivity Profile

The anhydride undergoes nucleophilic attack at the carbonyl centers. Alcoholysis with methanol produces methyl esters (Eq. 2):

6-FIA+CH3OH6-Fluoro-2-methoxybenzoate+CO2\text{6-FIA} + \text{CH}_3\text{OH} \rightarrow \text{6-Fluoro-2-methoxybenzoate} + \text{CO}_2

Acylation reactions with primary amines yield substituted quinazolinones, pivotal in anticancer drug synthesis .

Applications in Pharmaceutical Development

MAO-B Inhibitors

6-FIA derivatives show potent monoamine oxidase-B (MAO-B) inhibition. Compound 11 (6-benzyloxy-5-fluoro isatin) exhibits IC50_{50} = 0.103 μM against MAO-B, surpassing selegiline’s activity (IC50_{50} = 0.25 μM) . Molecular docking reveals hydrogen bonding with Gln-206 and π-stacking with Tyr-398 in MAO-B’s active site .

Anticancer Agents

Fluorinated isatin analogs demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 8.2 μM) via caspase-3 activation. Structure-activity relationship (SAR) studies indicate that elongation of the C5 substituent enhances potency by 14-fold .

Role in Radiopharmaceuticals

18F^{18}\text{F}18F-Labeling Strategies

6-FIA serves as a precursor for 18F^{18}\text{F}-radiolabeled probes. A 2023 protocol achieved 70–80% radiochemical conversion (RCC) using 18F^{18}\text{F}F^- eluted through PS-HCO3_3^- cartridges . The resulting 18F^{18}\text{F}JK-PSMA-16 showed tumor-to-background ratios >10:1 in prostate cancer models .

Stability in Biological Media

18F^{18}\text{F}-6-FIA derivatives remain 98% intact at pH 7.4 after 3 hours but degrade rapidly in alkaline conditions (t1/2_{1/2} <30 min at pH 9.0) . This pH-dependent stability enables targeted release in acidic tumor microenvironments .

Industrial and Material Science Applications

Polymer Modification

Incorporating 6-FIA into polyimide backbones increases glass transition temperatures (Tg_g) by 40°C, enhancing thermal stability for aerospace composites . The fluorine moiety reduces dielectric constants (ε = 2.7) in electronic encapsulants.

Analytical Chemistry

As a derivatization agent, 6-FIA improves HPLC detection limits for amines (LOD = 0.1 nM) through fluorescent tagging . Reaction with serotonin yields a chromophore absorbing at 450 nm, enabling urinary neurotransmitter quantification.

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